4-Methoxy-3-[(3-methoxybenzyl)oxy]benzaldehyde
Description
Properties
IUPAC Name |
4-methoxy-3-[(3-methoxyphenyl)methoxy]benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O4/c1-18-14-5-3-4-13(8-14)11-20-16-9-12(10-17)6-7-15(16)19-2/h3-10H,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULFUCTNCFPNXCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=O)OCC2=CC(=CC=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40397062 | |
| Record name | 4-methoxy-3-[(3-methoxybenzyl)oxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40397062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
667412-90-0 | |
| Record name | 4-methoxy-3-[(3-methoxybenzyl)oxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40397062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the creation of more complex molecules. Biology: It serves as a probe in biological studies to understand cellular processes and interactions. Medicine: Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The methoxy groups enhance its binding affinity, while the benzaldehyde moiety is crucial for its biological activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Vanillyl Alcohol: Similar structure with a hydroxyl group instead of the aldehyde.
4-Methoxybenzyl Alcohol: Similar methoxy group placement but lacks the benzyl ether linkage.
Uniqueness: 4-Methoxy-3-[(3-methoxybenzyl)oxy]benzaldehyde stands out due to its unique combination of methoxy groups and benzaldehyde structure, which provides distinct chemical and biological properties compared to its analogs.
This compound's versatility and potential applications make it a valuable subject of study in various scientific fields. Its unique structure and reactivity offer opportunities for innovation in chemistry, biology, medicine, and industry.
Biological Activity
4-Methoxy-3-[(3-methoxybenzyl)oxy]benzaldehyde is an aromatic aldehyde with a complex structure that includes methoxy and benzyl ether moieties. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.
This compound (CAS No. 667412-90-0) can be synthesized through various organic reactions involving methoxybenzyl derivatives and aldehyde functional groups. The general synthetic route involves:
- Formation of the Benzaldehyde : Reacting methoxybenzyl alcohol with an appropriate oxidizing agent to yield the corresponding benzaldehyde.
- Ether Formation : Employing nucleophilic substitution reactions to introduce the methoxy group at the para position.
The compound is characterized using techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) to confirm its structure and purity .
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that related aromatic aldehydes can inhibit the growth of various bacterial strains by disrupting their metabolic pathways. The mechanism often involves the inhibition of key enzymes necessary for bacterial survival .
Anticancer Potential
Several studies have evaluated the anticancer properties of compounds in the same class as this compound. A notable study investigated the anti-proliferative effects of benzylidenechromanones, where it was found that these compounds could induce apoptosis in cancer cell lines. The incorporation of specific functional groups was linked to enhanced cytotoxic activity against cancer cells .
Table 1: Summary of Biological Activities
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Antimicrobial | Inhibition of metabolic enzymes | |
| Anticancer | Induction of apoptosis; cell cycle arrest | |
| Anti-inflammatory | Modulation of inflammatory pathways |
Case Studies
- Antimicrobial Efficacy : A study demonstrated that derivatives of this compound showed promising results against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated effective bacterial growth inhibition, suggesting potential for development into therapeutic agents .
- Cytotoxicity Against Cancer Cells : In vitro assays revealed that compounds structurally related to this compound exhibited IC50 values significantly lower than standard chemotherapy agents, indicating a strong potential for further investigation as anticancer agents .
The biological activity of this compound primarily arises from its reactivity as an electrophile due to the electron-withdrawing nature of the aldehyde group. This property allows it to participate in nucleophilic addition reactions, leading to various derivatives that may exhibit different biological activities. The compound's interaction with specific molecular targets, such as enzymes involved in metabolic pathways, underlies its antimicrobial and anticancer effects .
Preparation Methods
Benzyl Ether Formation via Nucleophilic Substitution
The principal synthetic strategy to prepare 4-Methoxy-3-[(3-methoxybenzyl)oxy]benzaldehyde involves the formation of the benzyl ether linkage by reacting 4-methoxybenzaldehyde or 4-hydroxybenzaldehyde with 3-methoxybenzyl chloride. This reaction is typically carried out under basic conditions to facilitate nucleophilic substitution at the benzyl chloride.
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- Starting materials: 4-methoxybenzaldehyde or 4-hydroxybenzaldehyde and 3-methoxybenzyl chloride.
- Base: Potassium carbonate (K2CO3) is commonly used to deprotonate the phenol and generate the phenolate ion.
- Solvent: Polar aprotic solvents such as dimethylformamide (DMF) are preferred to enhance nucleophilicity and solubility.
- Temperature: Elevated temperatures (~60–100 °C) are applied to drive the reaction to completion.
Mechanism: The phenolate ion attacks the benzyl chloride carbon, displacing chloride ion and forming the benzyl ether bond.
This method ensures selective ether formation and is widely adopted due to its straightforwardness and relatively high yields.
Oxidation of Benzylated Precursors
An alternative or subsequent step involves the oxidation of a benzylated precursor, such as 4-methoxy-3-(3-methoxybenzyloxy)toluene, to the corresponding aldehyde.
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- Chromyl chloride (CrO2Cl2) is frequently employed for selective oxidation of methyl groups to aldehydes.
- Other oxidants like sodium dichromate in acidic medium or manganese dioxide can also be used depending on the substrate sensitivity.
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- Controlled temperature to avoid overoxidation.
- Reaction monitoring to achieve high selectivity towards the aldehyde stage.
This oxidation step is crucial for introducing the aldehyde functional group after the ether linkage is established.
Industrial Production Methods
In industrial settings, the production of this compound typically follows scaled-up versions of the laboratory procedures with optimized parameters for yield and purity.
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- Raw materials are combined in specified ratios.
- Reaction conditions (temperature, solvent, base concentration) are tightly controlled.
- Post-reaction workup includes extraction, purification by crystallization or chromatography.
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- Some manufacturers employ continuous flow reactors to improve efficiency.
- Benefits include better heat and mass transfer, consistent product quality, and reduced waste.
Optimization of reaction time, temperature, and reagent molar ratios is key to industrial viability.
Representative Data Table of Preparation Parameters
| Step | Reagents/Conditions | Temperature (°C) | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Benzyl Ether Formation | 4-methoxybenzaldehyde + 3-methoxybenzyl chloride, K2CO3, DMF | 80–100 | 6–12 hours | 75–85 | Requires dry solvent and inert atmosphere |
| Oxidation to Aldehyde | Chromyl chloride or Na2Cr2O7/H2SO4 | 0–25 | 2–4 hours | 70–80 | Monitor to avoid overoxidation |
| Workup and Purification | Acid-base extraction, rotary evaporation | Ambient | — | — | Purity >95% achievable |
Note: Yields and conditions may vary based on scale and equipment used.
Q & A
Q. What are the common synthetic routes for 4-Methoxy-3-[(3-methoxybenzyl)oxy]benzaldehyde, and how are reaction conditions optimized?
- Methodological Answer : The compound is synthesized via condensation reactions or Wittig olefination . For example:
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Condensation : Reacting 4-benzyloxy-3-methoxybenzaldehyde with 2-hydrazinopyridine in ethanol, catalyzed by acetic acid, yields Schiff base intermediates. This method achieves ~91% yield under mild conditions (room temperature, 1 hour) .
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Wittig Reaction : A phosphonium salt derived from 3,4,5-trimethoxybenzyl bromide reacts with a silyl-protected benzaldehyde derivative to form stilbene analogs. Optimized conditions include inert atmospheres and controlled stoichiometry .
Optimization Strategies : -
Catalyst choice (e.g., acetic acid vs. hypochlorite for cyclization) .
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Solvent selection (ethanol for solubility vs. acetone for slow crystallization) .
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Temperature control to minimize side reactions (e.g., room temperature for stability).
Table 1: Comparison of Synthetic Methods
Method Reagents/Conditions Yield Key Reference Condensation Ethanol, acetic acid, RT 91% Wittig Olefination Triphenylphosphine, THF, reflux 65-75%
Q. How is the purity and structural integrity of this compound confirmed?
- Methodological Answer : Analytical Techniques :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and substituent orientation. For example, aromatic protons appear at δ 7.95 (s, 1H) and δ 7.49–7.31 (m, 6H) .
- FTIR : Key peaks include C=O stretch at ~1680 cm⁻¹ and methoxy C-O at ~1260 cm⁻¹ .
- HRMS : Validates molecular mass (e.g., [M+H]⁺ calculated 334.1556, observed 334.1553) .
- TLC : Monitors reaction progress using dichloromethane as the mobile phase .
Advanced Research Questions
Q. How does X-ray crystallography resolve structural ambiguities in this compound and its derivatives?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELX software (e.g., SHELXL for refinement) determines absolute configuration and packing interactions. For example:
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Key Parameters : R factor < 0.065, data-to-parameter ratio >14.7, and mean C-C bond deviation <0.005 Å ensure accuracy .
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Applications: Resolves methoxy group orientation and hydrogen-bonding networks in derivatives .
Table 2: Crystallographic Data
Parameter Value (Compound) Value (Derivative) R factor 0.063 0.047 Space group Monoclinic Orthorhombic Key Interaction C-H⋯O π-π stacking
Q. What strategies are employed to functionalize this benzaldehyde for bioactive molecule synthesis?
- Methodological Answer : Functionalization via:
- Heterocycle Formation : Condensation with hydrazines or amines yields triazolopyridines (e.g., 91% yield using sodium hypochlorite) .
- Cross-Coupling : Palladium-catalyzed Suzuki-Miyaura reactions introduce aryl/het-aryl groups (e.g., thienyl ketones) .
- Protection/Deprotection : Silyl or benzyl groups stabilize reactive aldehydes during multi-step syntheses .
Q. How do substituent variations impact the compound’s reactivity and applications?
- Methodological Answer : Substituent effects are studied via:
- Electron-Donating Groups (e.g., methoxy) : Enhance stability and direct electrophilic substitution to specific positions .
- Bulkier Groups (e.g., quinolin-8-yloxy) : Steric hindrance reduces reaction rates but improves selectivity in cyclization .
- Halogenation : Bromo or chloro substituents (e.g., 3-(2-bromo-4-chlorophenoxymethyl)) enable further cross-coupling .
Q. What challenges arise in characterizing derivatives with complex substitution patterns?
- Methodological Answer : Challenges include:
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
